A Comprehensive Technical Guide to Fmoc-4-methyl-D-phenylalanine: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to Fmoc-4-methyl-D-phenylalanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-4-methyl-D-phenylalanine, a crucial building block in modern peptide chemistry. We will explore its chemical and physical properties, detail its application in solid-phase peptide synthesis, and discuss its emerging role in the development of novel therapeutics, particularly in the context of neurodegenerative diseases.
Core Properties of Fmoc-4-methyl-D-phenylalanine
Fmoc-4-methyl-D-phenylalanine is a synthetic amino acid derivative valued for its unique structural features that enhance the properties of synthetic peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal peptide synthesis strategies. The D-configuration of the chiral center offers resistance to enzymatic degradation, while the methyl group at the para position of the phenyl ring increases hydrophobicity, which can influence peptide folding, stability, and binding interactions.
Physicochemical Data
| Property | Value |
| CAS Number | 204260-38-8 |
| Molecular Formula | C₂₅H₂₃NO₄ |
| Molecular Weight | 401.46 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 167-172 °C |
| Purity | Typically ≥98% (HPLC) |
| Optical Rotation | [a]D²⁰ = +27 ±5º (c=1 in DMF) |
| Solubility | Soluble in polar organic solvents like DMF and NMP |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-methyl-D-phenylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the alpha-amino group during the coupling of the carboxylic acid to the free amine of the growing peptide chain attached to a solid support.
Experimental Protocols
The following are generalized yet detailed protocols for the incorporation of Fmoc-4-methyl-D-phenylalanine into a peptide sequence using manual SPPS.
Materials and Reagents:
-
Fmoc-4-methyl-D-phenylalanine
-
Appropriate solid support resin (e.g., Rink Amide, Wang resin)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Fmoc Deprotection Workflow
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-4-methyl-D-phenylalanine (3 equivalents relative to resin loading), a coupling reagent like HBTU (2.9 equivalents), in DMF.
-
Add a base such as DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Amino Acid Coupling Workflow
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Role in Drug Discovery and Development
The incorporation of 4-methyl-D-phenylalanine into peptide sequences is a strategic approach in drug design aimed at enhancing therapeutic properties. The D-amino acid configuration provides significant resistance to proteases, thereby increasing the in vivo half-life of the peptide.[1] The methyl group enhances hydrophobicity, which can lead to improved binding affinity and structural stability.[2][3]
Application in Alzheimer's Disease Research
A promising area of application for peptides containing methylated phenylalanine is in the development of therapeutics for Alzheimer's disease.[2] The pathology of Alzheimer's is associated with the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[2] Research has focused on developing peptides that can bind to Aβ and inhibit its aggregation.
The inclusion of methylated phenylalanine in these synthetic peptides is intended to:
-
Stabilize Peptide Structure: The hydrophobic nature of the methylphenyl group can promote specific peptide conformations that are favorable for binding to Aβ.[2]
-
Improve Binding Affinity: Enhanced hydrophobic interactions can lead to stronger and more specific binding to the Aβ peptide.[2]
-
Increase Protease Stability: The D-amino acid backbone makes the peptide less susceptible to degradation in a biological environment.[2]
Preliminary studies have shown that peptides containing methylated phenylalanine can strongly bind to amyloid-beta and significantly reduce the formation of Aβ fibrils.[2]
Proposed Mechanism of Aβ Aggregation Inhibition
Conclusion
Fmoc-4-methyl-D-phenylalanine is a valuable synthetic amino acid that offers significant advantages for peptide-based drug discovery. Its unique combination of an Fmoc protecting group, a D-chiral center, and a methylated aromatic side chain allows for the synthesis of peptides with enhanced stability and potentially greater biological activity. The application of this compound in developing inhibitors of amyloid-β aggregation highlights its potential in addressing challenging therapeutic targets like those found in neurodegenerative diseases. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for researchers aiming to leverage the properties of Fmoc-4-methyl-D-phenylalanine in their research and development endeavors.
